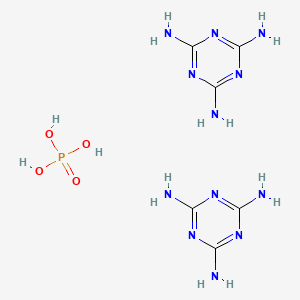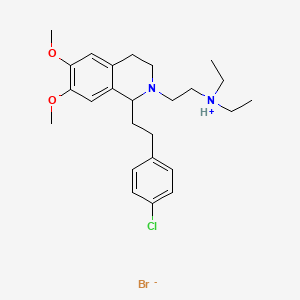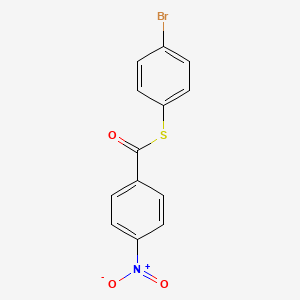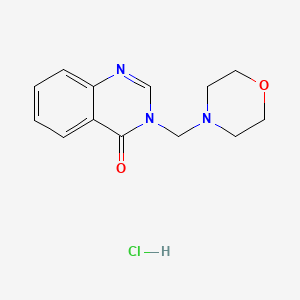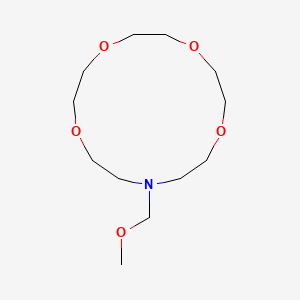
N-Methoxymethylaza-15-crown-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methoxymethylaza-15-crown-5 is a crown ether compound with the molecular formula C12H25NO5. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The “15-crown-5” part of the name indicates that the ring contains 15 atoms, including five oxygen atoms. The “aza” part of the name indicates the presence of a nitrogen atom in the ring, and “N-Methoxymethyl” refers to the specific substituent attached to the nitrogen atom. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxymethylaza-15-crown-5 typically involves the reaction of a suitable precursor crown ether with a methoxymethylating agent. One common method involves the use of methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for crown ethers, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
N-Methoxymethylaza-15-crown-5 can undergo various types of chemical reactions, including:
Substitution Reactions: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Complexation Reactions: The compound can form stable complexes with various cations, such as sodium and potassium ions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Complexation Reactions: These reactions often occur in aqueous or organic solvents, and the conditions depend on the specific cation being complexed.
Major Products Formed
Substitution Reactions: The major products depend on the substituent introduced. For example, reacting with an alkyl halide can yield an alkylated crown ether.
Complexation Reactions: The major products are the cation-crown ether complexes, which are often used in phase transfer catalysis and ion-selective electrodes.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-Methoxymethylaza-15-crown-5 primarily involves its ability to form stable complexes with cations. The oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring. This complexation can alter the solubility and reactivity of the cation, making it more accessible for various chemical reactions. The nitrogen atom in the ring can also participate in coordination, providing additional stability to the complex .
Comparación Con Compuestos Similares
Similar Compounds
15-Crown-5: A crown ether with a similar ring structure but without the nitrogen atom.
N-Phenylaza-15-crown-5: Similar to N-Methoxymethylaza-15-crown-5 but with a phenyl group attached to the nitrogen atom.
Benzoaza-15-crown-5: Contains a benzene ring fused to the crown ether structure, providing unique complexation properties with metal ions.
Uniqueness
This compound is unique due to the presence of the methoxymethyl group attached to the nitrogen atom. This modification can enhance its solubility in organic solvents and alter its complexation properties, making it suitable for specific applications where other crown ethers may not be as effective .
Propiedades
Fórmula molecular |
C12H25NO5 |
|---|---|
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
13-(methoxymethyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C12H25NO5/c1-14-12-13-2-4-15-6-8-17-10-11-18-9-7-16-5-3-13/h2-12H2,1H3 |
Clave InChI |
IOEJXOKMRYICIR-UHFFFAOYSA-N |
SMILES canónico |
COCN1CCOCCOCCOCCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


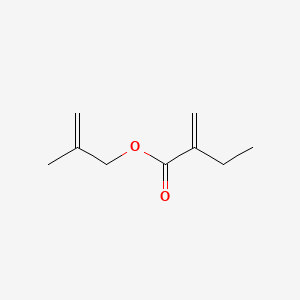
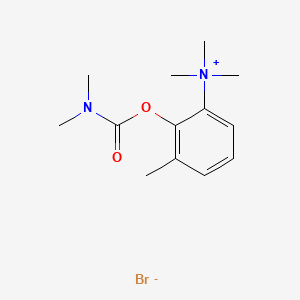


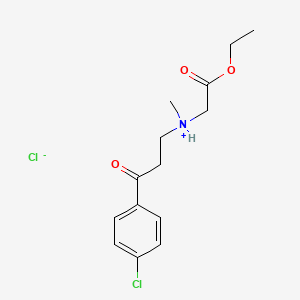
![1,3-Benzenedisulfonic acid, 4-[bis(2,3,6,7-tetrahydro-8-hydroxy-1h,5h-benzo[ij]quinolizin-9-yl)methyl]-](/img/structure/B13780821.png)
![N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride](/img/structure/B13780829.png)
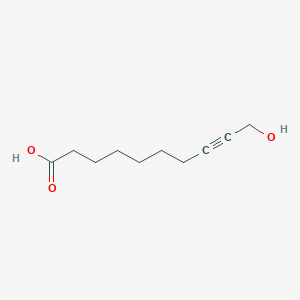
![Acetamide, 2-[(1-chloro-2-naphthalenyl)oxy]-](/img/structure/B13780836.png)
